molecular formula C21H18ClFN2O3S B300542 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide

2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide

カタログ番号 B300542
分子量: 432.9 g/mol
InChIキー: LKJSJQPPCYSYCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disorder. CFTR(inh)-172 has been developed as a potential therapeutic agent for cystic fibrosis, as well as other diseases that involve the dysregulation of ion channels.

作用機序

2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 works by binding to a specific site on the this compound protein, known as the regulatory domain. This binding prevents the protein from opening and allowing chloride ions to pass through the cell membrane. By inhibiting the function of mutant this compound proteins, this compound(inh)-172 can restore normal chloride transport and improve the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to have a number of biochemical and physiological effects, including inhibition of this compound-mediated chloride transport, reduction of airway inflammation, and improvement of lung function. In addition to its potential therapeutic applications in cystic fibrosis, this compound(inh)-172 may also be useful in the treatment of other diseases that involve dysregulated ion channels, such as hypertension and epilepsy.

実験室実験の利点と制限

One advantage of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 is that it is a highly specific inhibitor of the this compound protein, with little or no effect on other ion channels. This specificity makes it a valuable tool for studying the role of this compound in various physiological processes. However, one limitation of this compound(inh)-172 is that it may not be effective in all cases of cystic fibrosis, particularly those caused by certain rare mutations. In addition, the optimal dosing and administration of this compound(inh)-172 for therapeutic use in humans is not yet fully understood.

将来の方向性

There are a number of potential future directions for research on 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 and related compounds. One area of focus is the development of more potent and selective inhibitors of this compound, with the goal of improving the efficacy and safety of cystic fibrosis therapies. Another area of research is the investigation of the role of this compound in other diseases, such as hypertension and epilepsy, and the potential use of this compound inhibitors in these conditions. Finally, the development of new methods for delivering this compound inhibitors to the lungs and other affected tissues may also be an important area of future research.

合成法

The synthesis of 2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 involves several steps, starting with the reaction of 4-fluoroaniline with ethyl chloroacetate to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride to form the sulfonamide derivative. Finally, the 4-methylphenyl group is introduced by reacting the sulfonamide with 4-methylphenylmagnesium bromide. The resulting compound is purified by column chromatography and characterized by NMR and mass spectrometry.

科学的研究の応用

2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide(inh)-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases. In vitro studies have shown that this compound(inh)-172 can inhibit the function of mutant this compound proteins, leading to increased chloride transport across cell membranes. In animal models of cystic fibrosis, this compound(inh)-172 has been shown to improve lung function and reduce inflammation.

特性

分子式

C21H18ClFN2O3S

分子量

432.9 g/mol

IUPAC名

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H18ClFN2O3S/c1-15-5-11-20(12-6-15)29(27,28)25(19-4-2-3-16(22)13-19)14-21(26)24-18-9-7-17(23)8-10-18/h2-13H,14H2,1H3,(H,24,26)

InChIキー

LKJSJQPPCYSYCD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。